molecular formula C13H11BrFNO2S B3287947 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide CAS No. 849141-36-2

4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B3287947
CAS No.: 849141-36-2
M. Wt: 344.2 g/mol
InChI Key: PWNBYEVYWIOZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a fluorophenyl group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylbenzenesulfonyl chloride and 4-fluoroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-bromo-3-methylbenzenesulfonyl chloride is reacted with 4-fluoroaniline under reflux conditions to form the desired sulfonamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or cyano derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-fluorophenyl)benzamide
  • 4-Bromo-N-(4-fluorophenyl)-2-methylbenzenesulfonamide
  • 4-Bromo-N-(4-fluorophenyl)-3-chlorobenzenesulfonamide

Uniqueness

4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the bromine, fluorophenyl, and methyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for targeted synthesis and application in various research fields.

Properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)14)19(17,18)16-11-4-2-10(15)3-5-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNBYEVYWIOZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.